Let-60 protein is encoded by the let-60 gene found in C. elegans. It belongs to the small GTPase superfamily, specifically classified under the Ras subfamily. This classification is based on its ability to bind guanosine triphosphate (GTP) and guanosine diphosphate (GDP), which are crucial for its function as a molecular switch in signaling pathways.
The synthesis of Let-60 protein involves several steps, primarily occurring during translation in ribosomes. The process begins with the initiation of translation, where ribosomal subunits assemble around the messenger RNA (mRNA) that encodes Let-60. This involves several translation factors and aminoacyl-tRNAs that facilitate the incorporation of amino acids into a growing polypeptide chain.
The molecular structure of Let-60 protein consists of several key domains that are characteristic of Ras proteins:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its functional mechanisms at an atomic level .
Let-60 participates in various biochemical reactions as part of its role in signal transduction:
The mechanism of action for Let-60 involves its cycling between active (GTP-bound) and inactive (GDP-bound) states:
Let-60 protein exhibits several important physical and chemical properties:
These properties are crucial for understanding how Let-60 functions within cellular environments and how it can be manipulated in experimental settings .
Let-60 protein has significant applications in various fields of biological research:
The let-60 gene in Caenorhabditis elegans encodes a Ras-family GTPase that serves as a critical molecular switch governing diverse cellular processes, including cell fate determination, differentiation, and development. As the nematode ortholog of mammalian RAS oncoproteins, LET-60 operates at the core of conserved signal transduction pathways. Its discovery and characterization have provided foundational insights into Ras biology, evolutionary conservation, and oncogenic mechanisms.
The let-60 gene was identified through genetic screens for vulval development mutants in C. elegans. Cloning and sequencing revealed that it encodes a protein sharing 84% identity in the first 164 amino acids with vertebrate and invertebrate Ras proteins, confirming its status as a bona fide Ras homolog [1] [6]. This high conservation, particularly in functional domains responsible for GTP binding/hydrolysis and effector interactions, indicates that LET-60 retains the core biochemical properties of Ras proteins across metazoans [1].
Evolutionary analyses demonstrate that the let-60 gene is orthologous to human HRAS, KRAS, and NRAS. Key residues critical for GTPase activity, effector binding (e.g., the Switch I/II regions), and downstream signaling are identical between LET-60 and mammalian Ras proteins [1] [7]. Functional interchangeability is further evidenced by:
Table 1: Evolutionary Conservation of Key Functional Domains in let-60/RAS
Domain/Feature | C. elegans LET-60 | Mammalian RAS | Conservation Level |
---|---|---|---|
GTP-binding motifs | G1-G5 motifs | Identical G1-G5 | 100% residue identity |
Effector lobe (Switch I/II) | Residues 32-58 | Identical in H/K/N-RAS | >90% sequence identity |
C-terminal CAAX box | Cys-186 | Cys-186 (H-RAS) | Farnesylation site conserved |
Regulatory residues | Gln-61 (GAP sensitivity) | Gln-61 (H-RAS) | Critical for GTP hydrolysis |
Structurally, LET-60 conforms to the canonical Ras small GTPase architecture, characterized by:
GTPase catalytic site: Includes Gln-61 (critical for GTP hydrolysis) and Ala-59. Mutations (e.g., Q61L) impair hydrolysis, causing constitutive activation [1] [2].
Hypervariable Region (HVR): A less conserved C-terminal segment (residues 167–189) ending in a CAAX motif (Cys-186-Ile-Ile-Met). This motif undergoes:
Key mutations affecting structure-function relationships include:
Table 2: Functional Impact of Key let-60 Mutations
Allele | Amino Acid Change | Domain | Functional Consequence | Phenotype |
---|---|---|---|---|
ga89 | Leu-19 → Phe | N-terminal helix | Reduced GTP hydrolysis; constitutive activation | Temperature-sensitive multivulva |
n2021 | Undisclosed | GTP-binding site | Impaired GTP binding/stability | Vulvaless; larval lethal |
gf alleles (e.g., sy127) | Gly-12 → Glu/Val | P-loop | Impaired GAP-mediated hydrolysis; increased GTP-bound state | Multivulva |
LET-60 exhibits profound functional homology with mammalian RAS proteins, evidenced by:
Table 3: Core Components of the let-60/RAS Signaling Pathway in C. elegans and Mammals
Function | C. elegans Component | Mammalian Ortholog |
---|---|---|
Receptor Tyrosine Kinase | LET-23 | EGFR |
Adaptor Protein | SEM-5 (GRB2) | GRB2 |
Guanine Nucleotide Exchange Factor | SOS-1 | SOS1/2 |
Small GTPase | LET-60 | HRAS/KRAS/NRAS |
Serine/Threonine Kinase | LIN-45 | RAF1/BRAF |
Dual-Specificity Kinase | MEK-2 | MEK1/2 |
MAP Kinase | SUR-1/MPK-1 | ERK1/2 |
GTPase-Activating Protein | GAP-1/GAP-2 | NF1/RASA1 |
Transcriptional Effector | LIN-1 (ETS) | ETS1/ELK1 |
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